REACTION_CXSMILES
|
[C:1](OC(=O)C)(=O)C.[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[S:15]([NH2:18])(=[O:17])=[O:16]>C(O)=O>[S:15]1(=[O:17])(=[O:16])[C:10]2[CH:11]=[N:12][CH:13]=[CH:14][C:9]=2[NH:8][CH:1]=[N:18]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NC=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystals obtained
|
Type
|
CUSTOM
|
Details
|
are collected on a filter
|
Type
|
WASH
|
Details
|
washed with a small amount of acetic acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with diethyl ether and dried
|
Name
|
|
Type
|
|
Smiles
|
S1(N=CNC2=C1C=NC=C2)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |